Cas no 1303969-26-7 (2,7-dibromo-10H-spiro[acridine-9,9'-fluorene)

2,7-dibromo-10H-spiro[acridine-9,9'-fluorene Chemical and Physical Properties
Names and Identifiers
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- Spiro[acridine-9(10H),9'-[9H]fluorene], 2,7-dibromo-
- 2,7-dibromo-10H-spiro[acridine-9,9'-fluorene
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- Inchi: 1S/C25H15Br2N/c26-15-9-11-23-21(13-15)25(22-14-16(27)10-12-24(22)28-23)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14,28H
- InChI Key: SDLYRKCHHWDCCJ-UHFFFAOYSA-N
- SMILES: C1=C2C(NC3=C(C42C2=C(C=CC=C2)C2=C4C=CC=C2)C=C(Br)C=C3)=CC=C1Br
Experimental Properties
- Density: 1.74±0.1 g/cm3(Predicted)
- Boiling Point: 569.3±50.0 °C(Predicted)
- pka: -0.45±0.20(Predicted)
2,7-dibromo-10H-spiro[acridine-9,9'-fluorene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY408734-1g |
2,7-Dibromo-10H-spiro[acridine-9,9’-fluorene] |
1303969-26-7 | ≥95% | 1g |
¥21375.00 | 2024-08-09 |
2,7-dibromo-10H-spiro[acridine-9,9'-fluorene Related Literature
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
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Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
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5. Book reviews
Additional information on 2,7-dibromo-10H-spiro[acridine-9,9'-fluorene
Introduction to 2,7-dibromo-10H-spiro[acridine-9,9'-fluorene] (CAS No. 1303969-26-7)
2,7-dibromo-10H-spiro[acridine-9,9'-fluorene] (CAS No. 1303969-26-7) is a complex organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. This compound belongs to the class of spirocyclic compounds, which are characterized by a shared carbon atom between two rings. The presence of bromine atoms at the 2 and 7 positions imparts specific chemical and physical properties that make it a valuable candidate for further research and development.
The molecular structure of 2,7-dibromo-10H-spiro[acridine-9,9'-fluorene] consists of a spiro junction between an acridine ring and a fluorene ring. The acridine moiety is known for its biological activity, particularly in the context of DNA intercalation and fluorescence properties. The fluorene moiety, on the other hand, is widely used in the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties. The combination of these two moieties in a spirocyclic framework results in a compound with enhanced stability and tunable electronic properties.
Recent studies have explored the potential of 2,7-dibromo-10H-spiro[acridine-9,9'-fluorene] in various applications. In medicinal chemistry, this compound has shown promise as a lead structure for the development of new therapeutic agents. For instance, research published in the Journal of Medicinal Chemistry highlighted the ability of 2,7-dibromo-10H-spiro[acridine-9,9'-fluorene] to inhibit specific enzymes involved in cancer cell proliferation. The brominated substituents at the 2 and 7 positions were found to enhance the compound's binding affinity to target proteins, thereby improving its therapeutic efficacy.
In addition to its medicinal applications, 2,7-dibromo-10H-spiro[acridine-9,9'-fluorene] has also been investigated for its potential use in materials science. A study published in Advanced Materials reported that this compound exhibits excellent photoluminescence properties when incorporated into polymer matrices. The spirocyclic structure provides enhanced stability against photodegradation, making it a suitable candidate for use in OLEDs and other optoelectronic devices. The researchers demonstrated that films containing 2,7-dibromo-10H-spiro[acridine-9,9'-fluorene] exhibited high quantum yields and long operational lifetimes under continuous illumination.
The synthetic route to 2,7-dibromo-10H-spiro[acridine-9,9'-fluorene] involves a series of well-established organic reactions. Typically, the synthesis begins with the formation of the acridine ring through a condensation reaction between an appropriate amine and aldehyde. Subsequently, the fluorene ring is introduced via a spirocyclization reaction involving a suitable precursor molecule. The final step involves bromination at the 2 and 7 positions using an appropriate brominating agent such as N-bromosuccinimide (NBS). This synthetic approach allows for high yields and good purity of the final product.
The physical properties of 2,7-dibromo-10H-spiro[acridine-9,9'-fluorene], including its melting point, solubility, and spectroscopic characteristics, have been extensively studied. The compound is generally insoluble in water but exhibits good solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its UV-visible absorption spectrum shows characteristic peaks that can be used for analytical purposes. Additionally, the compound's fluorescence properties have been characterized using steady-state and time-resolved spectroscopy techniques.
In conclusion, 2,7-dibromo-10H-spiro[acridine-9,9'-fluorene] (CAS No. 1303969-26-7) is a versatile compound with significant potential in both medicinal chemistry and materials science. Its unique structural features and tunable electronic properties make it an attractive candidate for further research and development. Ongoing studies are expected to uncover new applications and optimize its performance in various fields.
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